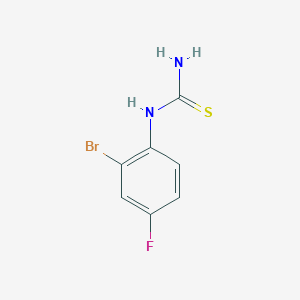

(2-Bromo-4-fluorophenyl)thiourea

- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.

- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Übersicht

Beschreibung

(2-Bromo-4-fluorophenyl)thiourea is an organosulfur compound with the molecular formula C7H6BrFN2S. It is a derivative of thiourea, where the phenyl ring is substituted with bromine and fluorine atoms at the 2 and 4 positions, respectively.

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions: The synthesis of (2-Bromo-4-fluorophenyl)thiourea typically involves the reaction of 2-bromo-4-fluoroaniline with thiocyanate under acidic conditions. The reaction proceeds through the formation of an intermediate isothiocyanate, which subsequently reacts with ammonia or an amine to yield the desired thiourea derivative .

Industrial Production Methods: Optimization of reaction parameters such as temperature, solvent, and catalyst can enhance yield and purity .

Analyse Chemischer Reaktionen

Types of Reactions: (2-Bromo-4-fluorophenyl)thiourea undergoes various chemical reactions, including:

Substitution Reactions: The bromine and fluorine atoms can participate in nucleophilic substitution reactions, leading to the formation of different derivatives.

Oxidation and Reduction: The thiourea moiety can be oxidized to form sulfonyl derivatives or reduced to yield corresponding amines.

Common Reagents and Conditions:

Substitution Reactions: Common reagents include nucleophiles such as amines, alcohols, and thiols. Typical conditions involve the use of polar solvents and mild temperatures.

Oxidation: Reagents like hydrogen peroxide or peracids are used under controlled conditions to avoid over-oxidation.

Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are employed.

Major Products:

Substitution Products: Various substituted thiourea derivatives.

Oxidation Products: Sulfonyl derivatives.

Reduction Products: Corresponding amines.

Wissenschaftliche Forschungsanwendungen

Anticancer Activity

Research indicates that (2-Bromo-4-fluorophenyl)thiourea exhibits significant cytotoxic effects against various cancer cell lines. Studies have shown that derivatives of thiourea, including this compound, can inhibit the growth of human colon (SW480, SW620) and prostate (PC3) cancer cells with IC50 values often lower than 10 µM, demonstrating better efficacy than traditional chemotherapeutics like cisplatin . The mechanisms of action include inducing apoptosis and inhibiting pro-inflammatory cytokines such as interleukin-6 .

Antibacterial and Antifungal Properties

The compound has also been explored for its antibacterial and antifungal activities. It has shown potential against various bacterial strains, making it a candidate for further development as an antimicrobial agent . The presence of halogen substituents enhances its interaction with biological targets, which may contribute to its effectiveness.

Enzyme Inhibition

This compound acts as an enzyme inhibitor, particularly against urease and tyrosinase. This inhibition can influence biochemical pathways relevant to disease processes, including cancer progression and microbial infections. The compound's ability to modulate enzyme activity makes it valuable for studying metabolic pathways and developing therapeutic agents.

Cellular Effects

The compound affects cellular functions by altering signaling pathways and gene expression. Its impact on cell viability and proliferation has been documented in several studies, highlighting its role in cellular metabolism and potential therapeutic applications .

Synthesis of Advanced Materials

In material science, this compound serves as an intermediate in synthesizing complex organic molecules. Its unique structural features allow it to participate in various chemical reactions, leading to the development of advanced materials such as polymers and coatings. The compound's reactivity is enhanced by the presence of bromine and fluorine atoms, which impart distinct electronic properties.

Comparison with Related Compounds

| Compound Name | Structure | Key Applications |

|---|---|---|

| Thiourea | Simple thiourea structure | Broad range of applications in pharmaceuticals |

| (2-Bromo-4-chlorophenyl)thiourea | Similar structure with chlorine | Varying reactivity; explored for similar applications |

| (2-Fluoro-4-nitrophenyl)thiourea | Contains nitro group | Altered chemical behavior; potential in materials science |

The unique combination of bromine and fluorine in this compound enhances its reactivity compared to other thioureas, making it a subject of interest for further research.

Case Studies and Research Findings

- Cytotoxicity Studies : A study highlighted that several thiourea derivatives exhibited high cytotoxicity against cancer cell lines while maintaining selectivity towards normal cells. The most effective compounds were noted for their pro-apoptotic activity .

- Antimicrobial Testing : Research has demonstrated the antibacterial properties of thioureas, including this compound, against various pathogens, suggesting potential therapeutic applications in treating infections .

- Molecular Docking Studies : Recent studies involving molecular docking have provided insights into the interactions between this thiourea derivative and target proteins associated with inflammation and cancer progression .

Wirkmechanismus

The mechanism of action of (2-Bromo-4-fluorophenyl)thiourea involves its interaction with specific molecular targets, such as enzymes and receptors. The compound can inhibit enzyme activity by binding to the active site or altering the enzyme’s conformation. In biological systems, it may interfere with cellular processes by modulating signaling pathways and gene expression .

Vergleich Mit ähnlichen Verbindungen

Thiourea: The parent compound, with a simpler structure and broader range of applications.

(2-Bromo-4-chlorophenyl)thiourea: Similar structure but with chlorine instead of fluorine, leading to different reactivity and properties.

(2-Fluoro-4-nitrophenyl)thiourea: Contains a nitro group, which significantly alters its chemical behavior and applications.

Uniqueness: (2-Bromo-4-fluorophenyl)thiourea is unique due to the presence of both bromine and fluorine atoms, which impart distinct electronic and steric effects. These substitutions enhance its reactivity and potential for specific applications in medicinal chemistry and material science .

Biologische Aktivität

(2-Bromo-4-fluorophenyl)thiourea is a compound that has garnered attention for its diverse biological activities, including antibacterial, anticancer, anti-inflammatory, and enzyme inhibitory properties. This article delves into the mechanisms of action, biochemical pathways, and various applications of this compound based on recent research findings.

Overview of Biological Activity

Thiourea derivatives, including this compound, are known for their ability to interact with multiple biological targets. The compound's structure allows it to influence various cellular processes and biochemical pathways.

Target of Action

This compound acts on several molecular targets, leading to its diverse biological effects. For instance, it has been shown to inhibit key enzymes involved in disease pathways, such as urease and tyrosinase .

Mode of Action

The compound's mechanism primarily involves binding interactions with specific biomolecules. This can lead to enzyme inhibition or activation and alterations in gene expression, which are critical for its therapeutic effects .

Biochemical Pathways

The compound influences various biochemical pathways:

- Enzyme Inhibition : It has demonstrated inhibitory effects on enzymes like α-glucosidase, which is relevant for diabetes management .

- Cell Signaling : this compound affects cell signaling pathways that regulate cell proliferation and apoptosis, crucial for anticancer activity .

Anticancer Activity

Research indicates that thiourea derivatives can exhibit significant anticancer properties. For example:

- A study reported that certain thiourea derivatives showed IC50 values ranging from 3 to 14 µM against various cancer cell lines .

- In vitro assays revealed that this compound could induce apoptosis in cancer cells by altering the cell cycle progression .

Antibacterial Activity

The compound has also been evaluated for its antibacterial properties:

- It demonstrated activity against several bacterial strains, with minimum inhibitory concentrations (MICs) comparable to standard antibiotics like ceftriaxone .

- The antibacterial mechanism likely involves interference with bacterial enzyme function, which is essential for their survival and replication .

Pharmacokinetics

The pharmacokinetic profile of this compound suggests effective absorption and distribution within biological systems. Its molecular weight is approximately 249.11 g/mol.

Dosage Effects in Animal Models

Studies have shown that the biological effects of this compound vary significantly with dosage in animal models. Higher concentrations often lead to more pronounced biological responses, although toxicity must be carefully monitored .

Applications in Scientific Research

This compound has various applications across different fields:

- Medicinal Chemistry : It is explored for potential use as an anticancer agent and antibacterial compound.

- Material Science : The compound is utilized in developing advanced materials due to its unique chemical properties .

Summary Table of Biological Activities

Eigenschaften

IUPAC Name |

(2-bromo-4-fluorophenyl)thiourea |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H6BrFN2S/c8-5-3-4(9)1-2-6(5)11-7(10)12/h1-3H,(H3,10,11,12) |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

DDCWFQALPPXVMX-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=C(C=C1F)Br)NC(=S)N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H6BrFN2S |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

249.11 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.